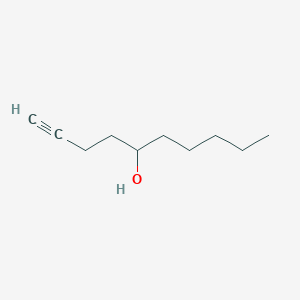![molecular formula C20H31NO5 B13402231 3-(4-hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B13402231.png)
3-(4-hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is an organic compound characterized by its unique structure, which includes a hexoxyphenyl group and a tert-butoxycarbonylamino group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps:
Formation of the Hexoxyphenyl Intermediate: The initial step involves the alkylation of phenol with hexyl bromide in the presence of a base such as potassium carbonate to form 4-hexoxyphenol.
Introduction of the Propanoic Acid Moiety: The next step involves the reaction of 4-hexoxyphenol with a suitable propanoic acid derivative, such as 3-bromopropanoic acid, under basic conditions to form the desired intermediate.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base like triethylamine to form the BOC-protected amino intermediate.
Final Coupling Reaction: The final step involves coupling the BOC-protected amino intermediate with the propanoic acid derivative under suitable conditions to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hexoxyphenyl group can be oxidized under strong oxidizing conditions to form corresponding quinones.
Reduction: The carbonyl group in the BOC-protected amino moiety can be reduced to form the corresponding alcohol.
Substitution: The hexoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various alkyl or aryl derivatives.
Applications De Recherche Scientifique
3-(4-Hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a drug precursor or a pharmacologically active compound.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(4-hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hexoxyphenyl group may facilitate binding to hydrophobic pockets, while the BOC-protected amino group may undergo deprotection to reveal an active amine that can participate in further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: Similar structure but with a methoxy group instead of a hexoxy group.
3-(4-Ethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: Similar structure but with an ethoxy group instead of a hexoxy group.
3-(4-Butoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: Similar structure but with a butoxy group instead of a hexoxy group.
Uniqueness
The uniqueness of 3-(4-hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid lies in its hexoxyphenyl group, which imparts distinct hydrophobic properties and potential for specific interactions in chemical and biological systems. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C20H31NO5 |
|---|---|
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
3-(4-hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C20H31NO5/c1-5-6-7-8-13-25-16-11-9-15(10-12-16)17(14-18(22)23)21-19(24)26-20(2,3)4/h9-12,17H,5-8,13-14H2,1-4H3,(H,21,24)(H,22,23) |
Clé InChI |
OGHSVGHAMOMRJD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[2-[(2-aminoacetyl)amino]ethyl]acetamide;dihydrochloride](/img/structure/B13402148.png)
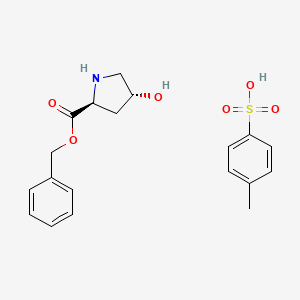
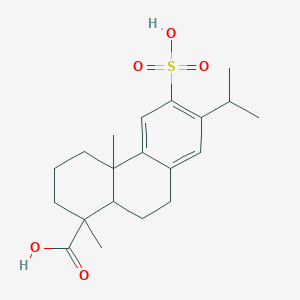
![N-[3-(7-{[6-(4-hydroxycyclohexyl)pyridin-3-yl]amino}-1-methyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidin-3-yl)-4-methylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B13402166.png)

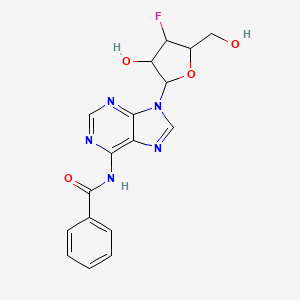
![N-tert-butyl-2-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B13402178.png)
![Benzenepropanoyl chloride, I+/--[(1-naphthalenylsulfonyl)amino]-](/img/structure/B13402183.png)
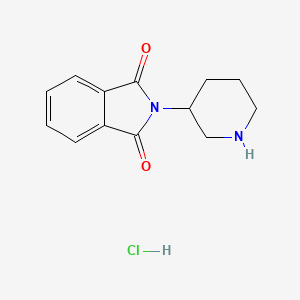
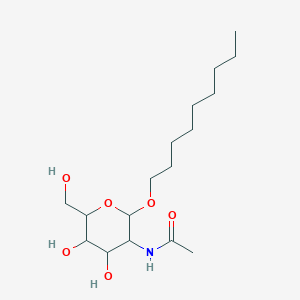
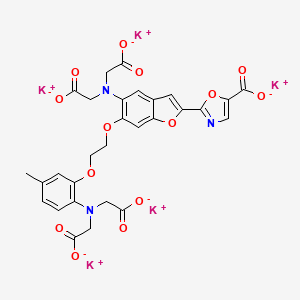
![tert-butyl N-[2-[(Z)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate](/img/structure/B13402214.png)
![(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid](/img/structure/B13402221.png)
